molecular formula C10H13NO B1362484 4-Phenylmorpholine CAS No. 92-53-5

4-Phenylmorpholine

Cat. No. B1362484
CAS RN: 92-53-5
M. Wt: 163.22 g/mol
InChI Key: FHQRDEDZJIFJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08637703B2

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH3:1].[BH3:2].[CH2:3]([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:4].B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35]>>[CH3:13][CH2:12][N:5]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][CH3:4].[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35].[NH3:1].[BH3:2] |f:1.2,3.4,5.6,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C(C)N(C1=CC=CC=C1)CC
Step Six
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1(=CC=CC=C1)N1CCOCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.N1=C(C=CC=C1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C=1C=CC=CC1
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCOCC1
Name
Type
product
Smiles
N1=C(C=CC=C1C)C
Name
Type
product
Smiles
N.B

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08637703B2

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH3:1].[BH3:2].[CH2:3]([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:4].B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35]>>[CH3:13][CH2:12][N:5]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][CH3:4].[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35].[NH3:1].[BH3:2] |f:1.2,3.4,5.6,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C(C)N(C1=CC=CC=C1)CC
Step Six
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1(=CC=CC=C1)N1CCOCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.N1=C(C=CC=C1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C=1C=CC=CC1
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCOCC1
Name
Type
product
Smiles
N1=C(C=CC=C1C)C
Name
Type
product
Smiles
N.B

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08637703B2

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH3:1].[BH3:2].[CH2:3]([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:4].B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35]>>[CH3:13][CH2:12][N:5]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][CH3:4].[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35].[NH3:1].[BH3:2] |f:1.2,3.4,5.6,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C(C)N(C1=CC=CC=C1)CC
Step Six
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1(=CC=CC=C1)N1CCOCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.N1=C(C=CC=C1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C=1C=CC=CC1
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCOCC1
Name
Type
product
Smiles
N1=C(C=CC=C1C)C
Name
Type
product
Smiles
N.B

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08637703B2

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH3:1].[BH3:2].[CH2:3]([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:4].B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35]>>[CH3:13][CH2:12][N:5]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][CH3:4].[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[CH3:35].[NH3:1].[BH3:2] |f:1.2,3.4,5.6,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C(C)N(C1=CC=CC=C1)CC
Step Six
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1(=CC=CC=C1)N1CCOCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.N1=C(C=CC=C1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C=1C=CC=CC1
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCOCC1
Name
Type
product
Smiles
N1=C(C=CC=C1C)C
Name
Type
product
Smiles
N.B

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.